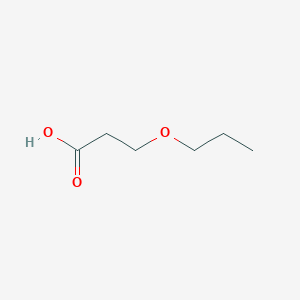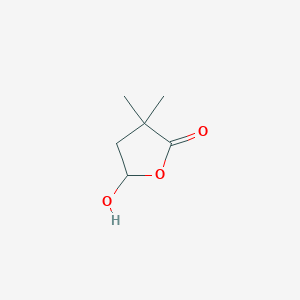
Diethyl (oxiran-2-yl)phosphonate
Vue d'ensemble
Description
Diethyl (oxiran-2-yl)phosphonate is an organophosphorus compound with the molecular formula C6H13O4P. It is a liquid at room temperature and is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of an oxirane (epoxide) ring and a phosphonate group, making it a versatile reagent in organic chemistry .
Mécanisme D'action
Target of Action
Diethyl (oxiran-2-yl)phosphonate, also known as 2-diethoxyphosphoryloxirane, diethyl oxiranylphosphonate, or Phosphonic acid, oxiranyl-, diethyl ester, primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C . This enzyme is found in Mycobacterium tuberculosis and plays a crucial role in the synthesis of mycolic acids, which are key components of the mycobacterial cell wall . The compound also targets Cholinesterase in humans .
Mode of Action
It is known that the compound interacts with its targets, potentially inhibiting their function . This interaction can lead to changes in the biochemical pathways associated with these targets.
Biochemical Pathways
The compound’s interaction with diacylglycerol acyltransferase/mycolyltransferase ag85c suggests it may affect the synthesis of mycolic acids in mycobacterium tuberculosis
Result of Action
Given its targets, it is plausible that the compound could affect the synthesis of mycolic acids in Mycobacterium tuberculosis and the function of cholinesterase in humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (oxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an epoxide under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and an epoxide.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like tetrahydrofuran (THF) or dichloromethane.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
The reaction yields this compound with high purity and good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (oxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, diols, and various substituted phosphonates. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Diethyl (oxiran-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: Lacks the oxirane ring but has similar reactivity in forming phosphonic acid derivatives.
Diethyl [(oxiran-2-yl)methyl]phosphonate: Similar structure but with a different substitution pattern on the oxirane ring.
Dialkyl (2-oxopropyl)phosphonates: Contains a carbonyl group instead of an oxirane ring.
Uniqueness
Diethyl (oxiran-2-yl)phosphonate is unique due to the presence of both an oxirane ring and a phosphonate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its reactivity and ability to form stable complexes with metal ions further enhance its utility in various scientific and industrial applications .
Propriétés
IUPAC Name |
2-diethoxyphosphoryloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4P/c1-3-9-11(7,10-4-2)6-5-8-6/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCSJRADVBQCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1CO1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455752 | |
| Record name | Phosphonic acid, oxiranyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20030-44-8 | |
| Record name | Phosphonic acid, oxiranyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (oxiran-2-yl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylthio)benzo[d]thiazole](/img/structure/B3049178.png)
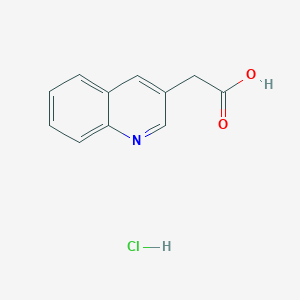
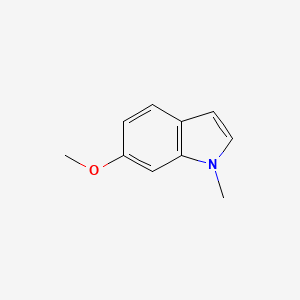


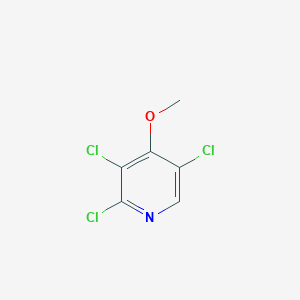
![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)
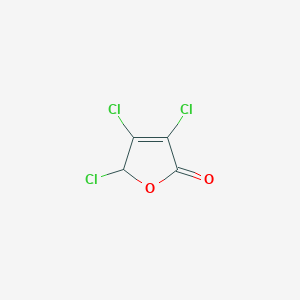

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3049191.png)
![2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3049195.png)
